molecular formula C9H6BrF3O B6206916 1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one CAS No. 13541-14-5

1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one

Cat. No. B6206916
CAS RN: 13541-14-5
M. Wt: 267
InChI Key:
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Description

“1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one” is a chemical compound that likely contains a bromophenyl group and a trifluoropropanone group . The bromophenyl group consists of a phenyl ring (a variant of benzene) with a bromine atom attached, and the trifluoropropanone group consists of a three-carbon chain with three fluorine atoms attached to the terminal carbon and a ketone functional group in the middle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the structure of the phenyl ring, while the trifluoropropanone group may have a more complex three-dimensional structure due to the presence of the fluorine atoms and the ketone group .


Chemical Reactions Analysis

The reactivity of “1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one” would be influenced by the presence of the bromine atom, the fluorine atoms, and the ketone group. The bromine atom is likely to be a good leaving group, making it susceptible to nucleophilic attack. The fluorine atoms may make the compound more electrophilic, and the ketone group could be involved in various reactions such as condensation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one” would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these atoms .

Mechanism of Action

The mechanism of action of this compound would depend on its reactivity and the context in which it is used. For example, if it were used as a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

As with any chemical compound, “1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one” should be handled with care to avoid exposure and potential harm. Specific safety data would depend on its physical and chemical properties, as well as any biological activity it might have .

Future Directions

The study and application of “1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one” could be a topic of future research. This could include further investigation of its synthesis, properties, and potential uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one involves the introduction of a bromine atom onto a phenyl ring, followed by the addition of a trifluoromethyl group onto a ketone functional group. This can be achieved through a series of reactions starting with benzene as the starting material.", "Starting Materials": ["Benzene", "Bromine", "Acetone", "Sodium trifluoroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water"], "Reaction": ["1. Bromination of benzene using bromine and a Lewis acid catalyst to form 3-bromophenyl bromide", "2. Nitration of 3-bromophenyl bromide using nitric acid and sulfuric acid to form 3-bromophenyl-4-nitrophenyl bromide", "3. Reduction of 3-bromophenyl-4-nitrophenyl bromide using tin and hydrochloric acid to form 3-bromophenylaniline", "4. Acetylation of 3-bromophenylaniline using acetic anhydride and sodium acetate to form N-acetyl-3-bromophenylaniline", "5. Friedel-Crafts acylation of N-acetyl-3-bromophenylaniline using acetyl chloride and aluminum chloride to form 1-(3-bromophenyl)-3-acetylaniline", "6. Deacetylation of 1-(3-bromophenyl)-3-acetylaniline using sodium hydroxide to form 1-(3-bromophenyl)-3-aminophenyl", "7. Trifluoromethylation of 1-(3-bromophenyl)-3-aminophenyl using sodium trifluoroacetate and sodium hydride to form 1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one"] }

CAS RN

13541-14-5

Molecular Formula

C9H6BrF3O

Molecular Weight

267

Purity

95

Origin of Product

United States

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